molecular formula C20H23ClN6 B4630160 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B4630160
M. Wt: 382.9 g/mol
InChI Key: AGJUVMIURQMZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C20H23ClN6 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is 382.1672725 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Allergic Activities

A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity .

Anti-Inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This is due to the indole nucleus, which binds with high affinity to multiple receptors, helping in developing new useful derivatives .

Anticancer Activity

Indole derivatives have shown potential in anticancer activity . This is due to their ability to bind with high affinity to multiple receptors, which can be helpful in developing new anticancer drugs .

Anti-HIV Activity

Indole derivatives have also been used in the development of anti-HIV drugs . They have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This is due to the indole nucleus, which has been found in many important synthetic drug molecules .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This is due to the indole nucleus, which has been found in many important synthetic drug molecules .

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic activity . This is due to their ability to bind with high affinity to multiple receptors, which can be helpful in developing new antidiabetic drugs .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-18-11-24-27(20(18)23-14-22-19)13-16-3-5-17(21)6-4-16/h3-6,11,14H,1,7-10,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUVMIURQMZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.